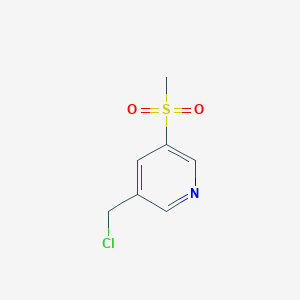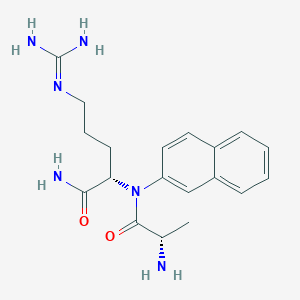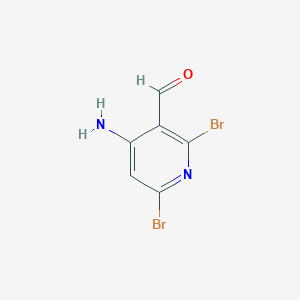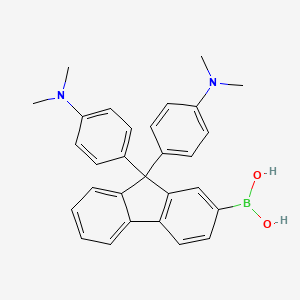
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is a boronic acid derivative that features a fluorene core substituted with dimethylamino groups and boronic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction involving fluorene and an appropriate alkylating agent.
Introduction of dimethylamino groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction, where the fluorene core reacts with dimethylamine.
Boronic acid functionality:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of boronate esters.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Sensors: The compound’s boronic acid functionality allows it to bind with diols, making it useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: It is explored for its potential in drug delivery systems and as a building block for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the dimethylamino groups enhance the compound’s electron-donating properties, facilitating its use in organic electronics.
Comparison with Similar Compounds
(9,9-Bis(4-hydroxyphenyl)-9H-fluoren-2-yl)boronic acid: This compound features hydroxyl groups instead of dimethylamino groups, making it less electron-donating but more suitable for hydrogen bonding interactions.
(9,9-Bis(4-diphenylamino)phenyl)-9H-fluoren-2-yl)boronic acid: This compound has diphenylamino groups, which provide different electronic properties compared to dimethylamino groups.
Uniqueness: (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is unique due to its combination of boronic acid functionality and strong electron-donating dimethylamino groups, making it highly effective in applications requiring both properties, such as in organic electronics and sensor development.
Properties
CAS No. |
817642-15-2 |
|---|---|
Molecular Formula |
C29H29BN2O2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[9,9-bis[4-(dimethylamino)phenyl]fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C29H29BN2O2/c1-31(2)23-14-9-20(10-15-23)29(21-11-16-24(17-12-21)32(3)4)27-8-6-5-7-25(27)26-18-13-22(30(33)34)19-28(26)29/h5-19,33-34H,1-4H3 |
InChI Key |
DWAQYSUDERVGHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


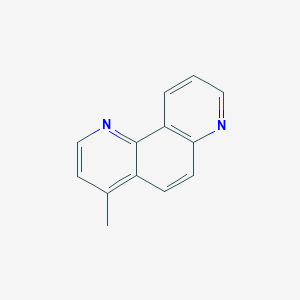
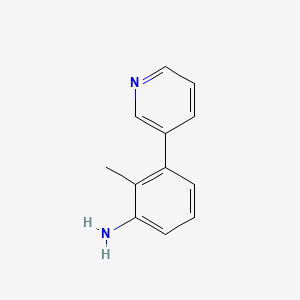
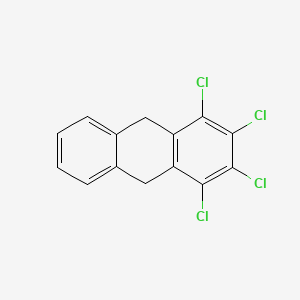
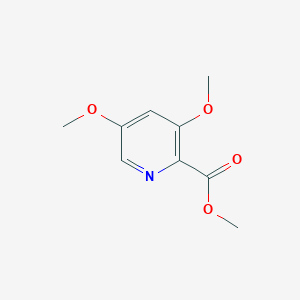
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
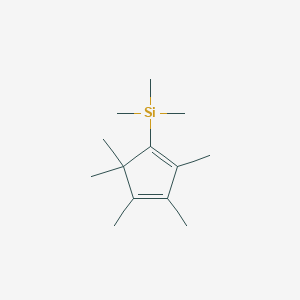
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
